molecular formula C12H19Cl2N5 B2955384 [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2375260-85-6

[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No. B2955384
CAS RN: 2375260-85-6
M. Wt: 304.22
InChI Key: RCNGKSOTLSCXAN-UHFFFAOYSA-N
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Description

“[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride” is a chemical compound with the linear formula C12H18N5Cl1 . It is a solid form .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . Another study reported the structural design based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the crystal structure of Dot1L in complex with this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, one study reported that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. For instance, one study reported its yield as a yellow solid with a melting point of 287–288 °C . Another study reported its 1H NMR and 13C NMR spectra .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel method for synthesizing diamines, which are significant in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine. This method offers a simpler alternative for producing such compounds in large quantities, which are crucial for various chemical and pharmaceutical applications (Smaliy et al., 2011).

  • Reactivity and Formation of Derivatives : The reactivity of cyclic α-bromoiminium bromide, a related compound, with various nucleophiles has been studied. Such reactions are important for understanding the chemical behavior of these compounds and their potential applications in synthetic chemistry (Donati et al., 1987).

Pharmaceutical Research

  • Antiarrhythmic and Antihypertensive Effects : Certain pyrrolidine derivatives have shown strong antiarrhythmic and antihypertensive activities. These effects are believed to be related to their alpha-adrenolytic properties, indicating potential use in cardiovascular disease treatment (Malawska et al., 2002).

  • Antiosteoclast Activity : Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized from a related compound, showed significant antiosteoclast and osteoblast activity. These findings are relevant for the development of treatments for bone-related diseases (Reddy et al., 2012).

  • Dipeptidyl Peptidase IV Inhibitor : The compound was used in the study of a dipeptidyl peptidase IV inhibitor, which advanced to phase 3 for treating type 2 diabetes. This research provides insight into its metabolism and elimination in various species (Sharma et al., 2012).

Material Science and Molecular Design

  • Synthesis of Bacteriochlorins : Novel synthetic bacteriochlorins with integral spiro-piperidine motifs have been developed. Such designs are significant for tailoring the polarity of near-infrared absorbers, with potential applications in photodynamic therapy and molecular imaging (Reddy et al., 2013).

  • Novel Pyrimidinone Synthesis : A one-pot synthesis of 2-aminopyrimidinones demonstrates self-assembly and H-bonding in these compounds. This research is relevant for developing new drug candidates and understanding molecular interactions (Bararjanian et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound have been reported. For instance, it has been classified as Eye Irrit. 2 - Skin Sens. 1, with hazard statements H317 - H319 .

Future Directions

The future directions for the study of this compound have been suggested. For instance, one study reported the synthesis and in-vitro cytotoxicity evaluation of a novel halogenated compound .

properties

IUPAC Name

[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNGKSOTLSCXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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